1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide

Catalog No.
S3850383
CAS No.
M.F
C21H26N2O3S
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piper...

Product Name

1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H26N2O3S/c1-17-7-9-20(10-8-17)27(25,26)23-15-12-19(13-16-23)21(24)22-14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,22,24)

InChI Key

BFOQFRWXNWXUBL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3

The exact mass of the compound 1-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide is 386.16641387 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic compound characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide functional group. This compound is part of a larger class of piperidine derivatives that have garnered interest in medicinal chemistry due to their potential pharmacological activities. The presence of the 4-methylbenzenesulfonyl moiety contributes to its unique properties, potentially influencing its interaction with biological targets.

  • The aromatic rings might raise concerns for potential skin irritation or genotoxicity. However, the extent would depend on the specific structure.
  • The sulfonyl group could be a mild irritant.

The reactivity of 1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide can be attributed to its functional groups. The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the sulfonyl group may participate in nucleophilic substitution reactions, particularly with nucleophiles like amines or alcohols. The piperidine ring can also be involved in various reactions typical of heterocycles, such as alkylation or acylation.

The synthesis of 1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide typically involves several steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be synthesized through cyclization reactions.
  • Introduction of the Sulfonyl Group: The sulfonyl moiety can be introduced via electrophilic sulfonation methods, where a suitable sulfonyl chloride reacts with the piperidine derivative.
  • Carboxamide Formation: Finally, the carboxamide group is introduced through acylation using an appropriate acid chloride or anhydride.

These steps may vary based on specific reagents and conditions used in the laboratory.

1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide may find applications in various fields:

  • Pharmaceutical Development: As a potential lead compound for developing new analgesics or other therapeutic agents targeting pain management.
  • Chemical Research: Useful in studies exploring structure-activity relationships among piperidine derivatives and their biological effects.

Interaction studies involving 1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide could focus on its binding affinity to various receptors, particularly opioid receptors. Such studies would help elucidate its mechanism of action and potential therapeutic applications. Additionally, understanding its metabolic pathways and interactions with other drugs is crucial for assessing its safety and efficacy.

Several compounds share structural similarities with 1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Properties
N-(1-phenethylpiperidin-4-yl)-N-phenylbutyramidePiperidine ring with phenethyl and phenyl groupsAnalgesic effectsKnown as Butyryl Fentanyl
N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamideContains fluorophenyl groupOpioid receptor agonistEnhanced potency due to fluorine substitution
N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropionamideHydroxy and thiophene substituentsPotential analgesic propertiesUnique thiophene ring enhances receptor interaction
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamideFluorophenyl substitutionOpioid receptor activityIncreased lipophilicity from fluorine

The uniqueness of 1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide lies in its specific sulfonamide functionality combined with a piperidine core, potentially offering distinct pharmacological properties compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

386.16641387 g/mol

Monoisotopic Mass

386.16641387 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

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